

Application Notes: Disperse Orange 37 as a Fluorescent Biological Stain

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Compound of Interest

Compound Name: Disperse Orange 37

Cat. No.: B082867

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Introduction

Disperse Orange 37 is a synthetic, organic compound belonging to the disperse dye class, primarily utilized in the textile industry for dyeing synthetic fibers such as polyester.[1][2] Its chemical formula is $C_{17}H_{15}Cl_2N_5O_2$, with a molecular weight of 392.24 g/mol.[3][4] While its primary application is industrial, **Disperse Orange 37** exhibits fluorescent properties that make it a subject of interest for biological staining in microscopy.[1] It is occasionally used in laboratory settings for staining purposes and is listed as suitable for microscopy, with potential applications in hematology and histology.[1][3] Researchers interested in its use should be aware of its potential as a textile allergen and its study in the context of mutagenicity and carcinogenicity.[3][5][6]

Physicochemical and Fluorescent Properties

Disperse Orange 37 is an azo dye characterized by its vibrant orange color and insolubility in water.[1][2] As a fluorescent probe, it possesses a notable Stokes shift and resistance to photobleaching.[1] Its azo-chromophore structure is believed to facilitate binding to amine-rich biomolecules through π - π stacking and hydrogen bonding interactions.[1] A summary of its key properties is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₅ Cl ₂ N ₅ O ₂	[3][4]
Molecular Weight	392.24 g/mol	[3][4]
Excitation Maximum (λ _{ex})	470 nm	[1]
Emission Maximum (λ _{em})	520 nm	[1]
Quantum Yield	0.42 ± 0.03 (in aqueous buffer)	[1]
Extinction Coefficient (ε)	≥250 at 415-425 nm in methanol	[3]
Solubility	Insoluble in water	[2]

Experimental Protocols

Due to the limited number of established and published protocols for the use of **Disperse Orange 37** as a biological stain, the following are proposed methods based on general fluorescent staining techniques. Researchers should optimize these protocols for their specific cell or tissue type and experimental setup.

Proposed Protocol 1: In Vitro Staining of Adherent Cells

Objective: To stain live or fixed adherent cells with **Disperse Orange 37** for fluorescent microscopy.

Materials:

- **Disperse Orange 37** powder
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Formaldehyde or paraformaldehyde (for fixing)
- Mounting medium

- Glass coverslips
- Microscope slides
- Adherent cells cultured on coverslips

Procedure:

1. Stock Solution Preparation: a. Prepare a 1 mM stock solution of **Disperse Orange 37** in DMSO. b. Store the stock solution at -20°C, protected from light.
2. Cell Preparation: a. For Live-Cell Imaging: i. Gently wash the cells cultured on coverslips twice with warm PBS. b. For Fixed-Cell Imaging: i. Gently wash the cells twice with PBS. ii. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. iii. Wash the cells three times with PBS for 5 minutes each.
3. Staining: a. Prepare a working solution of **Disperse Orange 37** by diluting the 1 mM stock solution in PBS to a final concentration of 1-10 µM. Note: The optimal concentration should be determined empirically. b. Incubate the cells with the working solution for 15-30 minutes at room temperature, protected from light. c. Gently wash the cells three times with PBS to remove excess stain.
4. Mounting and Imaging: a. Mount the coverslip onto a microscope slide using a suitable mounting medium. b. Image the cells using a fluorescence microscope with appropriate filters for the excitation and emission wavelengths of **Disperse Orange 37** (λ_{ex} ~470 nm; λ_{em} ~520 nm).

Proposed Protocol 2: Cytotoxicity Assessment (MTT Assay)

Given the noted concerns about the potential toxicity of azo dyes, it is prudent to assess the cytotoxicity of **Disperse Orange 37** in the cell line of interest.^{[5][6]}

Objective: To determine the cytotoxic effects of **Disperse Orange 37** on a cell line using an MTT assay.

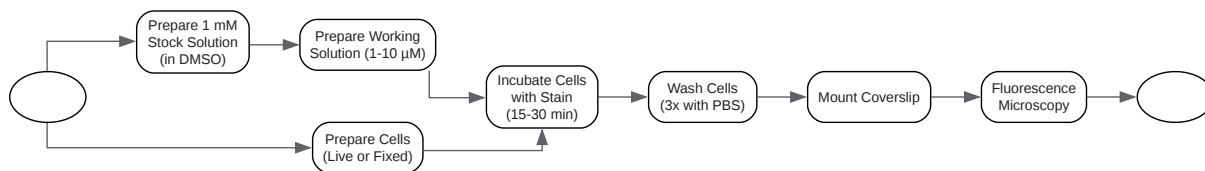
Materials:

- Cells of interest
- Complete cell culture medium
- **Disperse Orange 37**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO or solubilization buffer
- 96-well cell culture plates
- Microplate reader

Procedure:

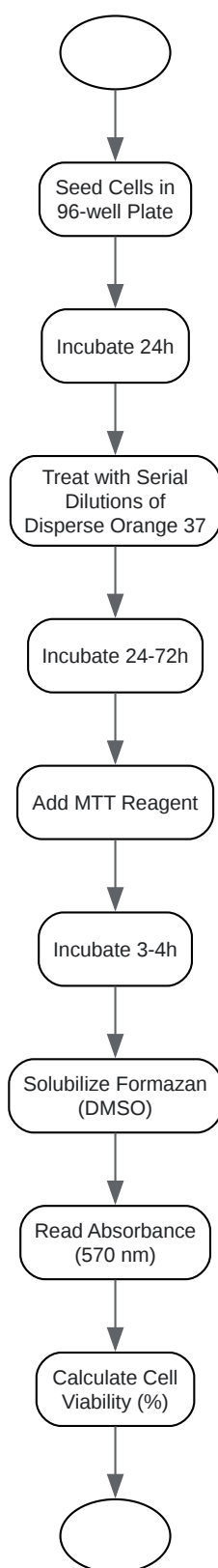
1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
2. Treatment: a. Prepare serial dilutions of **Disperse Orange 37** in complete cell culture medium. b. Remove the old medium from the wells and add 100 μ L of the various concentrations of **Disperse Orange 37**. Include untreated control wells. c. Incubate for 24, 48, or 72 hours.
3. MTT Assay: a. Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C until formazan crystals form. c. Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 5 minutes to ensure complete dissolution.
4. Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage of the untreated control.

Visualizations



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Caption: Workflow for fluorescent staining of cells with **Disperse Orange 37**.



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Caption: Workflow for assessing the cytotoxicity of **Disperse Orange 37** using an MTT assay.

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